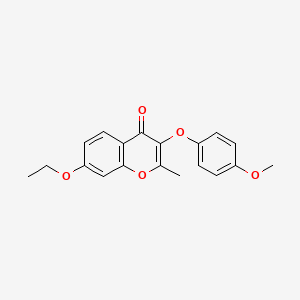

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

7-Ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with ethoxy (C₂H₅O-), methyl (CH₃-), and 4-methoxyphenoxy (C₆H₅OCH₃-O-) groups. The ethoxy group at position 7 and the methoxyphenoxy moiety at position 3 distinguish it from natural flavonoids.

Properties

IUPAC Name |

7-ethoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-22-15-9-10-16-17(11-15)23-12(2)19(18(16)20)24-14-7-5-13(21-3)6-8-14/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONASZRDMCTJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, ethyl acetoacetate, and 2-methylchromone.

Condensation Reaction: The first step involves the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromone ring structure.

Ethoxylation: The final step involves the ethoxylation of the chromone ring at the 7-position using ethyl iodide and a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced chromone derivatives.

Substitution: Formation of substituted chromone derivatives.

Scientific Research Applications

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase or lipoxygenase.

Receptor Binding: Binding to specific receptors, such as estrogen receptors, to modulate cellular responses.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Key Observations :

- Lipophilicity : The ethoxy group in the target compound enhances lipophilicity compared to the hydroxy analog (5c), which may improve membrane permeability .

- Electron Effects : Methoxy and ethoxy substituents act as electron-donating groups, stabilizing the chromen-4-one core, while sulfonyl groups (e.g., in C₁₆H₁₂O₅S) introduce electron-withdrawing effects .

- Thermal Stability : The melting point of 5c (215–217°C) suggests higher crystallinity than its ethoxy counterpart, likely due to stronger hydrogen bonding from the hydroxyl group .

Biological Activity

7-Ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromene class, characterized by its unique structural features which include ethoxy and methoxy substituents. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is C19H18O4, with a molecular weight of approximately 314.34 g/mol. The compound's structure consists of a chromenone backbone with various functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18O4 |

| Molecular Weight | 314.34 g/mol |

| SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |

| InChI | InChI=1S/C19H18O4/c1-4-22-15-9-10-16-17(11-15)23-12(2)18(19(16)20)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3 |

Antioxidant Activity

Research indicates that 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one exhibits significant antioxidant properties. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The compound's antioxidant activity was evaluated using various assays, including DPPH and FRAP tests, showing promising results in neutralizing free radicals.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Anticancer Properties

7-Ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has shown potential as an anticancer agent. Studies involving various cancer cell lines, including breast (MCF-7) and prostate cancer cells, revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism of action may involve the modulation of cell cycle regulators and apoptotic pathways.

The biological activities of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes such as COX and LOX, which play critical roles in inflammation.

- Receptor Interaction : It may bind to specific receptors involved in cellular signaling pathways, affecting gene expression related to inflammation and cancer.

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to effectively neutralize reactive oxygen species (ROS).

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one using DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Anti-inflammatory Study : In a controlled experiment involving RAW 264.7 macrophages, treatment with this compound resulted in a reduction of TNF-alpha levels by 50% at a concentration of 10 µM, demonstrating significant anti-inflammatory effects.

- Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with the compound at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.